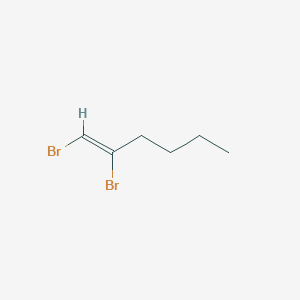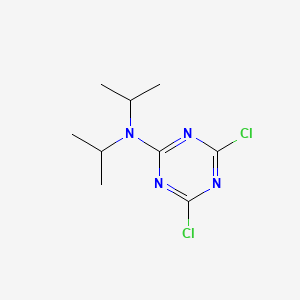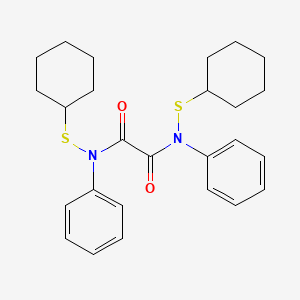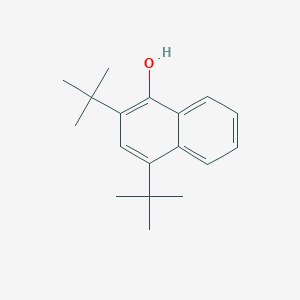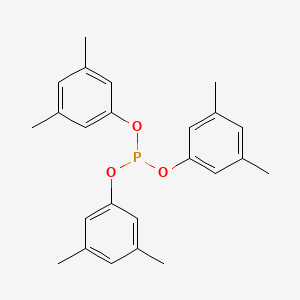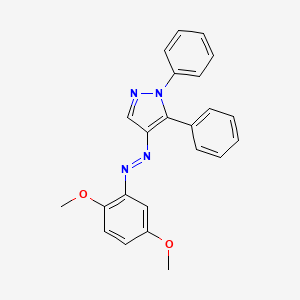
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features an azo group (-N=N-) linking a 2,5-dimethoxyphenyl group to a 1,5-diphenyl-1H-pyrazole moiety, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole typically involves the azo coupling reaction. This process starts with the diazotization of 2,5-dimethoxyaniline to form the corresponding diazonium salt. The diazonium salt is then coupled with 1,5-diphenyl-1H-pyrazole under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of 4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is primarily based on its ability to interact with biological molecules through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((2,5-Dimethoxyphenyl)azo)benzene: Similar structure but lacks the pyrazole ring.
4-((2,5-Dimethoxyphenyl)azo)-1H-pyrazole: Similar but with fewer phenyl groups.
4-((2,5-Dimethoxyphenyl)azo)-1,3-diphenyl-1H-pyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-((2,5-Dimethoxyphenyl)azo)-1,5-diphenyl-1H-pyrazole is unique due to the combination of its azo group and the 1,5-diphenyl-1H-pyrazole moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
40640-32-2 |
|---|---|
Molecular Formula |
C23H20N4O2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(1,5-diphenylpyrazol-4-yl)diazene |
InChI |
InChI=1S/C23H20N4O2/c1-28-19-13-14-22(29-2)20(15-19)25-26-21-16-24-27(18-11-7-4-8-12-18)23(21)17-9-5-3-6-10-17/h3-16H,1-2H3 |
InChI Key |
OYWHQRQXYITTEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



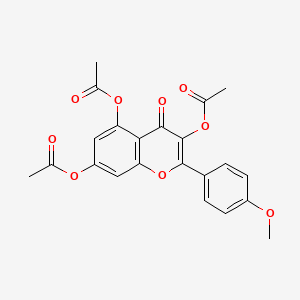
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
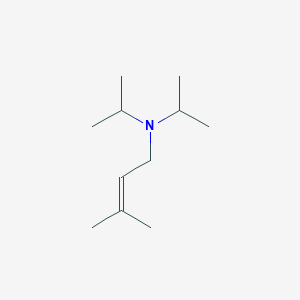
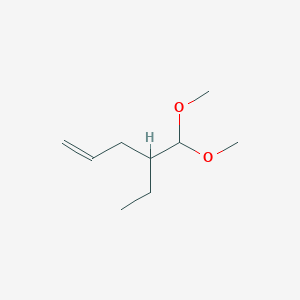
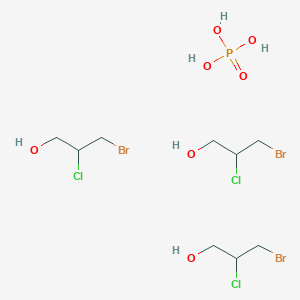
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
